![molecular formula C18H15FN2O3S B2751525 N-(4-(4-fluorophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896010-91-6](/img/structure/B2751525.png)
N-(4-(4-fluorophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(4-(4-fluorophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
While specific synthesis methods for “N-(4-(4-fluorophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” were not found, thiazole derivatives are generally synthesized through reactions involving substituted thiourea and α-halo ketones .Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds similar to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide, have been studied for their antimicrobial properties . They are known to exhibit activity against a variety of bacterial and fungal species. The presence of the thiazole moiety is crucial as it can block the biosynthesis of certain bacterial lipids, which is a potential mechanism of action .
Anticancer Potential
Research has indicated that thiazole compounds can have anticancer effects . They have been evaluated for their in vitro activity against cancer cell lines, such as human breast adenocarcinoma (MCF7), and have shown promise as antiproliferative agents. Molecular docking studies suggest that these compounds can bind effectively to cancer-related receptors, indicating potential use as lead compounds for drug design .
Herbicidal Activities
The introduction of fluorine-containing phenyl groups into molecular structures, as seen in thiazole derivatives, has been associated with moderate to good herbicidal activities . This suggests that such compounds could be developed into new herbicides with specific target mechanisms .
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities . These activities are comparable to those of established drugs like indomethacin and celecoxib, indicating the potential for development into new pain management and anti-inflammatory medications .
Antifungal Applications
Thiazole derivatives have been reported to possess antifungal properties . They can be effective against various fungal infections, potentially offering an alternative to traditional antifungal drugs and addressing the issue of drug resistance .
Antitubercular Activity
The thiazole nucleus has been associated with antitubercular activity . Compounds with this nucleus have been studied for their ability to combat tuberculosis, which remains a significant global health challenge due to the emergence of resistant strains .
Antiviral Efficacy
Thiazole derivatives have shown efficacy in the treatment of HIV infections . Their use has led to improved drug efficacy, which is critical given the ongoing challenge of managing HIV and preventing its progression to AIDS .
Hypertension Management
There is evidence to suggest that thiazole derivatives can be used in the management of hypertension . Their molecular structure allows them to interact with biological pathways involved in blood pressure regulation, offering a potential avenue for therapeutic intervention .
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide are currently unknown
Mode of Action
Based on its structural similarity to other thiazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Thiazole compounds have been found to have diverse biological activities, suggesting that they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide are currently unknown
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-15-5-3-4-13(16(15)24-2)17(22)21-18-20-14(10-25-18)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVBNHWGFFLYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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